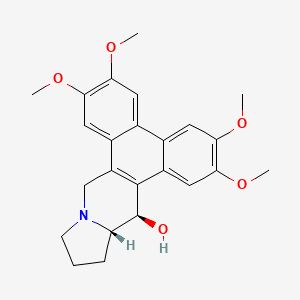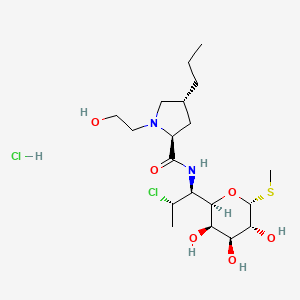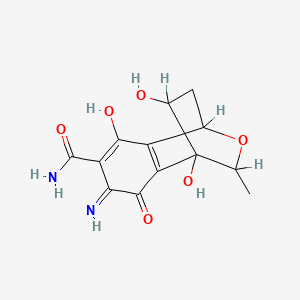
USL-311
Vue d'ensemble
Description
USL-311 est un inhibiteur de petite molécule du récepteur 4 de la chimiokine C-X-C (CXCR4), qui est un membre de la famille des récepteurs couplés aux protéines G. Ce composé a montré une activité antinéoplasique potentielle, ce qui en fait un candidat prometteur pour le traitement du cancer . This compound agit en empêchant la liaison du facteur dérivé des cellules stromales-1 (SDF-1 ou CXCL12) à CXCR4, inhibant ainsi l'activation de CXCR4 .
Applications De Recherche Scientifique
It has shown promise in reducing tumor cell proliferation and enhancing survival in combination with vascular endothelial growth factor (VEGF) and vascular endothelial growth factor receptor (VEGFR) inhibitors in preclinical studies . Additionally, USL-311 has been investigated in clinical trials for its efficacy in treating advanced solid tumors and relapsed or recurrent glioblastoma multiforme . The compound’s ability to inhibit CXCR4 activation makes it a valuable tool in cancer research and therapy .
Mécanisme D'action
Target of Action
USL-311, also known as 2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-, primarily targets the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a member of the G protein-coupled receptors (GPCRs) superfamily . It is found in various cell types, including hematopoietic stem cells, T and B lymphocytes, monocytes, macrophages, dendritic cells, neutrophils, eosinophils, endothelial, and epithelial cells .
Mode of Action
Upon administration, this compound binds to CXCR4, thereby preventing the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4 and inhibiting CXCR4 activation . This may result in decreased proliferation and migration of CXCR4-expressing tumor cells .
Biochemical Pathways
The binding of CXCL12 to CXCR4 activates various downstream signaling pathways, resulting in a wide range of responses such as intracellular calcium elevation, chemotaxis, gene transcription, cell survival, and proliferation . The CXCR4/CXCL12 axis is necessary for developmental processes, including hematopoiesis, organogenesis, tissue repair, vascularization, cardiogenesis, and neurogenesis . Multiple evidence revealed that CXCL12/CXCR4 axis is implicated in several pathways involved in carcinogenesis and plays a key role in tumor growth, survival, angiogenesis, metastasis, and therapeutic resistance .
Pharmacokinetics
It is under investigation in clinical trials, which are designed to explore the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound .
Result of Action
The result of this compound’s action is the inhibition of CXCR4 activation, which may lead to decreased proliferation and migration of CXCR4-expressing tumor cells . This can potentially inhibit tumor growth, survival, angiogenesis, metastasis, and therapeutic resistance .
Action Environment
The action environment of this compound is primarily within the cellular environment where CXCR4 is expressed. The efficacy and stability of this compound can be influenced by various factors, including the expression levels of CXCR4, the presence of its ligand CXCL12, and the specific characteristics of the tumor microenvironment. More research is needed to fully understand how these and other environmental factors influence the action of this compound .
Analyse Biochimique
Biochemical Properties
USL-311 interacts with the CXCR4 receptor, a chemokine receptor belonging to the G protein-coupled receptor (GPCR) family . It prevents the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4 . This interaction plays a crucial role in chemotaxis and angiogenesis, and is upregulated in several tumor cell types .
Cellular Effects
This compound’s interaction with CXCR4 can result in decreased proliferation and migration of CXCR4-expressing tumor cells . By inhibiting CXCR4 activation, this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Upon administration, this compound binds to CXCR4, thereby preventing the binding of SDF-1 to CXCR4 and inhibiting CXCR4 activation . This may result in decreased proliferation and migration of CXCR4-expressing tumor cells .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de USL-311 ne sont pas détaillées de manière exhaustive dans la littérature disponible. Il est connu que this compound est synthétisé sous forme de petite molécule avec la formule chimique C24H34N6O et un poids moléculaire de 422,57 g/mol . Le composé est généralement préparé sous forme solide et peut être dissous dans des solvants comme le diméthylsulfoxyde (DMSO) à des fins de recherche .
Analyse Des Réactions Chimiques
USL-311 subit diverses réactions chimiques, impliquant principalement son interaction avec CXCR4. Le composé agit comme un antagoniste de CXCR4, empêchant la liaison de SDF-1 à CXCR4 . Cette inhibition entraîne une diminution de la prolifération et de la migration des cellules tumorales exprimant CXCR4 . Le principal produit formé à partir de cette réaction est l'inhibition de l'activation de CXCR4, ce qui entraîne une réduction de la prolifération et de la migration des cellules tumorales .
Applications de la recherche scientifique
Il a montré des promesses dans la réduction de la prolifération des cellules tumorales et l'amélioration de la survie en association avec des inhibiteurs du facteur de croissance de l'endothélium vasculaire (VEGF) et du récepteur du facteur de croissance de l'endothélium vasculaire (VEGFR) dans des études précliniques . De plus, this compound a été étudié dans des essais cliniques pour son efficacité dans le traitement des tumeurs solides avancées et du glioblastome multiforme récidivant ou récurrent . La capacité du composé à inhiber l'activation de CXCR4 en fait un outil précieux dans la recherche et la thérapie contre le cancer .
Mécanisme d'action
This compound exerce ses effets en se liant à CXCR4, un récepteur de chimiokine qui joue un rôle crucial dans la chimiotaxie et l'angiogenèse . En empêchant la liaison de SDF-1 à CXCR4, this compound inhibe l'activation de CXCR4, ce qui entraîne une diminution de la prolifération et de la migration des cellules tumorales exprimant CXCR4 .
Comparaison Avec Des Composés Similaires
USL-311 est similaire à d'autres antagonistes de CXCR4, tels que AMD3100 et BPRCX807 . this compound est unique en sa capacité à réduire la prolifération des cellules tumorales et à améliorer la survie en association avec des inhibiteurs du VEGF et du VEGFR . Cette approche de thérapie combinée fait de this compound un candidat prometteur pour le traitement du cancer, en particulier dans les cas où d'autres antagonistes de CXCR4 peuvent ne pas être aussi efficaces .
Propriétés
IUPAC Name |
6-[4-(1-propan-2-ylpiperidin-4-yl)-1,4-diazepan-1-yl]-N-pyridin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O/c1-19(2)28-15-9-21(10-16-28)29-13-4-14-30(18-17-29)23-6-3-5-22(27-23)24(31)26-20-7-11-25-12-8-20/h3,5-8,11-12,19,21H,4,9-10,13-18H2,1-2H3,(H,25,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUNVQKARNSSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCN(CC2)C3=CC=CC(=N3)C(=O)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373268-67-7 | |
| Record name | USL-311 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373268677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USL-311 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | USL-311 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTG5MX2Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does USL311 interact with its target, CXCR4, and what are the downstream effects of this interaction?
A1: USL311 acts as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] This means that it binds to CXCR4 and blocks the binding of its natural ligand, stromal-cell derived factor-1 (SDF-1 or CXCL12). [] By preventing SDF-1 from binding to CXCR4, USL311 inhibits the activation of downstream signaling pathways that are normally triggered by CXCR4 activation. This inhibition can lead to decreased proliferation and migration of tumor cells that express CXCR4. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)



![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)
